molecular formula C11H13F3N2O B14841960 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14841960
M. Wt: 246.23 g/mol
InChI Key: LXPMMMWFGVGZJR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for the development of new drugs .

Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects in various medical conditions .

Industry: In the industrial sector, 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used in the synthesis of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and mode of interaction . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the cyclopropoxy group adds to its structural complexity and potential for diverse interactions .

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C11H13F3N2O/c1-16(2)10-9(17-7-3-4-7)8(5-6-15-10)11(12,13)14/h5-7H,3-4H2,1-2H3

InChI Key

LXPMMMWFGVGZJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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